Kuwanon K
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Overview
Description
Kuwanon K is a naturally occurring flavonoid compound found in the roots of the mulberry tree (Morus alba). It belongs to the class of Diels-Alder-type adducts, which are unique phenolic compounds biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex structure and remarkable biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kuwanon K can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of a chalcone dienophile and a dehydroprenylphenol diene . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. The synthetic route involves the following steps:
- Preparation of the chalcone dienophile.
- Preparation of the dehydroprenylphenol diene.
- Cycloaddition reaction under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Morus alba. The extraction process includes:
- Harvesting the roots of Morus alba.
- Drying and grinding the roots to a fine powder.
- Solvent extraction using appropriate solvents such as ethanol or methanol.
- Purification of the extract to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Kuwanon K undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of substituted flavonoid compounds with various functional groups.
Scientific Research Applications
Kuwanon K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying Diels-Alder reactions and flavonoid chemistry.
Biology: Investigated for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of natural products and pharmaceuticals due to its bioactive properties.
Mechanism of Action
Kuwanon K exerts its effects through various molecular targets and pathways. It interacts with cellular components such as mitochondria and endoplasmic reticulum, leading to the production of reactive oxygen species (ROS) and disruption of cellular structures . This results in the inhibition of cell cycle progression and stimulation of apoptotic signaling pathways, ultimately causing cell death .
Comparison with Similar Compounds
Kuwanon K is compared with other similar compounds such as Kuwanon C, Kuwanon G, and Kuwanon H. These compounds share structural similarities but differ in their biological activities and specific molecular targets . For example:
Kuwanon C: Known for its anticancer and antioxidant properties.
Kuwanon G: Exhibits anti-inflammatory and antimicrobial activities.
Kuwanon H: Demonstrates potent tyrosinase inhibitory effects.
Properties
CAS No. |
88524-66-7 |
---|---|
Molecular Formula |
C40H36O11 |
Molecular Weight |
692.7 g/mol |
IUPAC Name |
2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C40H36O11/c1-18(2)4-7-25-39(50)36-32(47)16-22(43)17-33(36)51-40(25)26-10-11-29(44)35(38(26)49)28-13-19(3)12-27(23-8-5-20(41)14-30(23)45)34(28)37(48)24-9-6-21(42)15-31(24)46/h4-6,8-11,13-17,27-28,34,41-47,49H,7,12H2,1-3H3/t27-,28-,34-/m0/s1 |
InChI Key |
FEAIYAOTVUYWQZ-AIQWNVMPSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O |
Origin of Product |
United States |
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